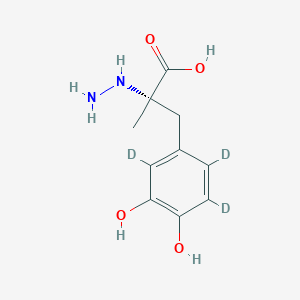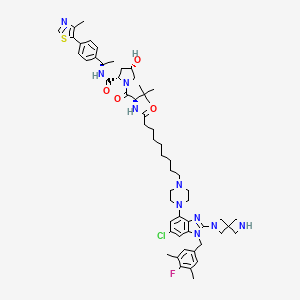
3-Iodo-tyrosine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr(3-I)-OH-13C6, also known as 3-iodo-L-tyrosine-13C6, is a labeled derivative of 3-iodo-L-tyrosine. This compound is a potent inhibitor of tyrosine hydroxylase, an enzyme crucial in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. The incorporation of the 13C6 isotope makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(3-I)-OH-13C6 typically involves the iodination of L-tyrosine-13C6. The process begins with the protection of the amino and carboxyl groups of L-tyrosine-13C6, followed by the introduction of an iodine atom at the 3-position of the aromatic ring. The final step involves deprotection to yield the desired product.
Industrial Production Methods: Industrial production of H-Tyr(3-I)-OH-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated synthesis and purification systems enhances the efficiency and reproducibility of the production process.
Types of Reactions:
Oxidation: H-Tyr(3-I)-OH-13C6 can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The iodine atom can be reduced to yield deiodinated tyrosine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in the presence of appropriate catalysts.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
H-Tyr(3-I)-OH-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of labeled peptides and proteins.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tyrosine in biological systems.
Medicine: Utilized in the study of diseases related to catecholamine biosynthesis, such as Parkinson’s disease and hypertension.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting tyrosine hydroxylase.
作用机制
H-Tyr(3-I)-OH-13C6 exerts its effects by inhibiting tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor of catecholamines. The iodine atom at the 3-position of the aromatic ring interferes with the enzyme’s active site, preventing the hydroxylation of tyrosine. This inhibition leads to a decrease in the production of catecholamines, affecting various physiological processes.
相似化合物的比较
3-Iodo-L-tyrosine: The non-labeled version of H-Tyr(3-I)-OH-13C6, used in similar applications but without the isotopic labeling.
L-Tyrosine: The parent compound, a naturally occurring amino acid involved in protein synthesis and neurotransmitter production.
3-Nitro-L-tyrosine: Another derivative of L-tyrosine, used as a marker for oxidative stress and nitration in biological systems.
Uniqueness: H-Tyr(3-I)-OH-13C6 is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. The presence of the iodine atom also provides a specific site for further chemical modifications, making it a versatile tool in various research applications.
属性
分子式 |
C9H10INO3 |
|---|---|
分子量 |
313.04 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChI 键 |
UQTZMGFTRHFAAM-DXQQUZLMSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)I)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)







![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)




